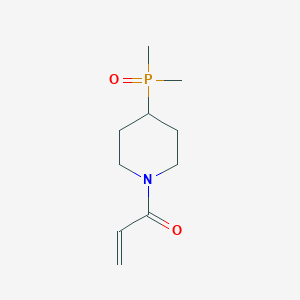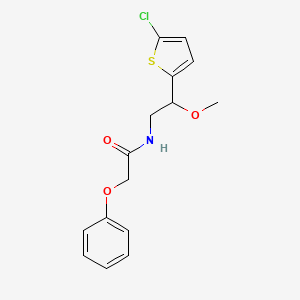
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one, also known as NPP-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a phosphoramidate derivative of propenone, which is synthesized through a straightforward reaction between 4-dimethylaminopyridine and diethyl phosphoramidate. In
Mecanismo De Acción
The mechanism of action of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the interaction of the compound with metal ions and amyloid-beta peptides. 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has been shown to bind selectively to copper and zinc ions, which are known to be involved in the formation of amyloid-beta aggregates. By binding to these ions, 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one may prevent the aggregation of amyloid-beta peptides and reduce their toxicity.
Biochemical and Physiological Effects:
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. In addition, 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is its ease of synthesis, which makes it readily available for scientific research applications. Additionally, 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has high selectivity and sensitivity for metal ions, which makes it a valuable tool for the detection of these ions in biological samples. However, one of the limitations of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is its lack of water solubility, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, the development of water-soluble derivatives of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one may expand its potential applications in biological systems.
Conclusion:
In conclusion, 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one is a novel compound that has shown promising results in various scientific research applications. Its ease of synthesis, high selectivity and sensitivity for metal ions, and potential therapeutic applications make it a valuable tool for scientific research. Further research is needed to fully understand the mechanism of action and potential applications of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one.
Métodos De Síntesis
The synthesis of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one involves the reaction of 4-dimethylaminopyridine with diethyl phosphoramidate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product. The yield of 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, due to its high selectivity and sensitivity. Additionally, 1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one has been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a crucial role in the pathogenesis of the disease.
Propiedades
IUPAC Name |
1-(4-dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2P/c1-4-10(12)11-7-5-9(6-8-11)14(2,3)13/h4,9H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMSXEYRJIBKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Dimethylphosphorylpiperidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate](/img/no-structure.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)
![Methyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2620581.png)
![4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2620582.png)
![5-(3-chloro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2620585.png)


![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate](/img/structure/B2620588.png)

![tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate](/img/structure/B2620592.png)

![methyl 4-({[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2620594.png)

![methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620598.png)